1-Azaspiro(4.5)decan-2-one, 3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-

Catalog No.
S727299
CAS No.
1172134-12-1
M.F
C18H25NO3
M. Wt
303.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Azaspiro(4.5)decan-2-one, 3-(2,5-dimethylphenyl)...

CAS Number

1172134-12-1

Product Name

1-Azaspiro(4.5)decan-2-one, 3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-

IUPAC Name

3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro[4.5]decan-2-one

Molecular Formula

C18H25NO3

Molecular Weight

303.4 g/mol

InChI

InChI=1S/C18H25NO3/c1-11-4-5-12(2)14(10-11)15-16(20)18(19-17(15)21)8-6-13(22-3)7-9-18/h4-5,10,13,15-16,20H,6-9H2,1-3H3,(H,19,21)

InChI Key

HPQGJNTUXNUIDL-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)C2C(C3(CCC(CC3)OC)NC2=O)O

Canonical SMILES

CC1=CC(=C(C=C1)C)C2C(C3(CCC(CC3)OC)NC2=O)O

1-Azaspiro(4.5)decan-2-one, 3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy- is a complex organic compound with the molecular formula C18H25NO3C_{18}H_{25}NO_3 and a molecular weight of approximately 303.396 g/mol. This compound belongs to the class of azaspiro compounds, characterized by a spirocyclic structure that incorporates nitrogen into the ring system. The presence of functional groups such as hydroxy and methoxy contributes to its chemical reactivity and potential biological activity.

Insecticide Activity:

1-Azaspiro(4.5)decan-2-one, 3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-, also known as spirotetramat, is an insecticide belonging to the tetromic acid class. It acts by inhibiting the enzyme acetyl-CoA carboxylase (ACCase) in specific mite and tick species, disrupting their fatty acid synthesis and leading to death [, ].

Mode of Action:

Spirotetramat has a unique mode of action compared to many other insecticides. It specifically targets group 6A ACCase, which is distinct from the ACCase found in mammals and plants []. This selective targeting minimizes the risk of resistance development in non-target organisms.

Applications in Research:

Due to its unique mode of action and high selectivity, spirotetramat is a valuable tool in scientific research for several purposes:

  • Studying the role of ACCase in specific mite and tick species: By observing the effects of spirotetramat on these organisms, researchers can gain insights into the role of ACCase in their development and survival [].
  • Developing new control strategies for mites and ticks: Understanding the specific way spirotetramat works can inform the development of new and more targeted acaricides and miticides [].
  • Investigating the evolution of insecticide resistance: Studying how different mite and tick populations respond to spirotetramat over time can provide valuable information on the development of resistance and inform resistance management strategies [].
Typical of carbonyl-containing compounds, including:

  • Nucleophilic Addition: The carbonyl group in the azaspiro structure can react with nucleophiles, leading to the formation of alcohols or other derivatives.
  • Hydrolysis: In the presence of water and acid or base, the compound may hydrolyze to yield corresponding acids or alcohols.
  • Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde, depending on reaction conditions.

Research indicates that 1-Azaspiro(4.5)decan-2-one, 3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy- exhibits notable biological properties. It has been studied for its potential as an insecticide and acaricide, particularly as a metabolite of spirotetramat, which is used in agricultural applications. Its mechanism of action involves disrupting lipid biosynthesis in target organisms, making it effective against various pests while having a low toxicity profile for mammals and beneficial insects .

Several synthetic routes have been developed to produce 1-Azaspiro(4.5)decan-2-one, 3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-. Common methods include:

  • Cyclization Reactions: Starting from appropriate precursors containing both carbonyl and amine functionalities, cyclization can be achieved under acidic or basic conditions.
  • Functional Group Modifications: Existing azaspiro compounds can be modified through selective reactions to introduce the desired hydroxy and methoxy groups.
  • Multi-step Synthesis: A combination of reactions involving alkylation, oxidation, and hydrolysis may be employed to construct the complex structure.

The primary application of 1-Azaspiro(4.5)decan-2-one, 3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy- lies in its use as an agricultural pesticide. Its efficacy against pests while maintaining safety for non-target organisms makes it valuable in integrated pest management strategies. Additionally, its unique chemical properties may lend themselves to further applications in medicinal chemistry and materials science.

Interaction studies have focused on understanding how this compound interacts with biological systems. Key findings include:

  • Toxicokinetics: Studies have shown that the compound is metabolized in vivo with specific pathways leading to its detoxification and elimination from organisms.
  • Environmental Fate: Research indicates that it has moderate stability in various environmental conditions, affecting its persistence and bioavailability in ecosystems .

Several compounds share structural similarities with 1-Azaspiro(4.5)decan-2-one, 3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
SpirotetramatContains a similar spirocyclic structureWidely used as an insecticide; parent compound
1-Azaspiro(4.5)dec-3-en-2-oneLacks hydroxy and methoxy groupsMore reactive due to unsaturation
Cis-3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro(4.5)dec-3-en-2-oneSimilar functional groups but different saturationExhibits different biological activity

This comparison illustrates that while these compounds share structural characteristics, the presence of specific functional groups in 1-Azaspiro(4.5)decan-2-one contributes significantly to its unique properties and applications in pest control.

The compound 1-azaspiro[4.5]decan-2-one, 3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy- (CAS: 1172134-12-1) belongs to the azaspirodecanone family, characterized by a spirocyclic framework integrating nitrogen into its bicyclic structure. Its IUPAC name reflects its unique architecture:

  • Spirocyclic core: A 1-azaspiro[4.5]decan-2-one system, combining a piperidine ring fused to a cyclohexane moiety via a spiro carbon atom.
  • Substituents: A 2,5-dimethylphenyl group at position 3, a hydroxyl group at position 4, and a methoxy group at position 8.

The molecular formula is C₁₈H₂₅NO₃ (molecular weight: 303.4 g/mol). Key identifiers include:

PropertyValue
SMILESCOC1CC2(CCCC2)NC(=O)C3C(C1)O
InChI KeyAYYCFGDXLUPJAQ-UHFFFAOYSA-N
CAS Registry1172134-12-1

This compound is a primary metabolite of spirotetramat, a commercial insecticide.

Historical Development of Azaspirodecanone Research

Azaspirodecanone derivatives emerged in the late 20th century as part of efforts to develop lipid biosynthesis inhibitors. Key milestones include:

  • 2007: First regulatory approval of spirotetramat (parent compound) in Tunisia.
  • 2008: U.S. and Canadian approvals, marking its global adoption under the trade name Movento.
  • 2014: Recognition by the European Union, solidifying its role in integrated pest management.

The synthesis of this specific derivative was optimized through patents such as CN103493831A, which detailed methods for combining spirocyclic intermediates with aryl substituents.

Significance in Agrochemical Science

The compound’s significance lies in its dual bioactivity:

  • Lipid biosynthesis inhibition: Targets acetyl-CoA carboxylase (ACCase) in insects, disrupting energy metabolism.
  • Systemic mobility: Ambimodal translocation in plants enables protection of roots, shoots, and foliage.

Comparative analysis with other tetronic acid insecticides:

FeatureSpirotetramat MetaboliteSpiromesifenSpirodiclofen
Target pestsAphids, whiteflies, mitesWhiteflies, mitesMites
MobilityAmbimobile (xylem/phloem)Phloem-limitedContact action
Resistance riskModerate (cross-resistance observed)LowHigh

Position in Modern Insecticide Development

This derivative exemplifies third-generation spirocyclic insecticides, offering:

  • Reduced environmental persistence: Shorter half-life compared to neonicotinoids.
  • Selective toxicity: Lower affinity for mammalian ACCase, enhancing safety margins.
  • Resistance management: Unique mechanism of action (IRAC Group 23) mitigates cross-resistance risks.

Recent advancements focus on stereochemical optimization, as seen in patent CN107445883A, which improves synthetic yields of enantiomerically pure forms.

Azaspiro[4.5]decane Core Analysis

The 1-Azaspiro(4.5)decan-2-one, 3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy- compound features a distinctive azaspiro[4.5]decane core structure that serves as the fundamental scaffold for its molecular architecture [1] [2]. This core consists of a pyrrolidinone ring fused with a cyclohexane ring through a spiro carbon atom at position C-5 [3]. The spiro carbon represents a quaternary carbon center that connects these two ring systems, creating a rigid three-dimensional framework that is essential for the compound's structural integrity and biological properties [4].

The pyrrolidinone portion of the azaspiro core contains a lactam functional group (cyclic amide) with the nitrogen atom at position 1 and the carbonyl group at position 2 [5]. This lactam moiety contributes significantly to the compound's hydrogen bonding capabilities and overall chemical reactivity [6]. The cyclohexane ring, which forms the six-membered portion of the azaspiro system, contains a methoxy substituent at position 8, adding to the compound's unique spatial arrangement and physicochemical profile [7].

The molecular formula of this compound is C18H25NO3 with a molecular weight of 303.4 g/mol [8]. The azaspiro[4.5]decane core provides a rigid framework that positions the functional groups in specific spatial orientations, which is crucial for the compound's biological activity and chemical behavior [3] [4]. This core structure creates a three-dimensional scaffold that allows for precise positioning of the hydroxyl group at C-4, the 2,5-dimethylphenyl substituent at C-3, and the methoxy group at C-8 [1] [2].

Stereochemical Features and cis-Configuration

The 1-Azaspiro(4.5)decan-2-one, 3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy- compound exhibits important stereochemical features that significantly influence its chemical and biological properties [3] [4]. The molecule contains 3-4 defined stereocenters, with the most critical ones being at positions C-3, C-4, and C-8 [6]. The stereochemistry at these positions determines the three-dimensional arrangement of the substituents, which is essential for the compound's functionality [1].

Physicochemical Properties

Spectroscopic Characterization

Spectroscopic characterization of 1-Azaspiro(4.5)decan-2-one, 3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy- provides valuable insights into its structural features and chemical properties [10] [11]. Mass spectrometry analysis typically shows a molecular ion peak at m/z 303, corresponding to the molecular weight of the compound (C18H25NO3) [8]. This confirms the molecular formula and serves as a primary identification parameter for the compound [10].

Infrared spectroscopy reveals characteristic absorption bands that correspond to the functional groups present in the molecule [10]. The carbonyl group of the lactam moiety exhibits a strong absorption band at approximately 1680 cm⁻¹, which is typical for amide carbonyl stretching vibrations [11]. The hydroxyl group at C-4 shows a broad absorption band around 3400 cm⁻¹, while the C-O stretching of the methoxy group appears at approximately 1200 cm⁻¹ [10].

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structural arrangement of atoms within the molecule [10] [11]. Proton (¹H) NMR spectra show characteristic signals for the aromatic protons of the 2,5-dimethylphenyl group in the range of 6.9-7.2 ppm [10]. The methoxy group at C-8 typically appears as a singlet at approximately 3.3 ppm, while the hydroxyl proton at C-4 shows a signal around 4.5 ppm that may be exchangeable with deuterium [11]. The methyl groups of the 2,5-dimethylphenyl substituent produce signals in the range of 2.2-2.3 ppm [10].

Carbon (¹³C) NMR spectroscopy further confirms the structure, with the carbonyl carbon of the lactam appearing at approximately 170-175 ppm [11]. The aromatic carbons of the 2,5-dimethylphenyl group show signals in the range of 125-140 ppm, while the spiro carbon (C-5) typically appears around 60-65 ppm [10] [11].

UV-Visible spectroscopy of the compound shows absorption maxima related to the aromatic and carbonyl chromophores, providing additional confirmation of its structural features [10]. These spectroscopic data collectively provide a comprehensive characterization of the compound's molecular structure and serve as important parameters for its identification and quality control [11].

Solubility Profile and Chemical Stability

The solubility profile of 1-Azaspiro(4.5)decan-2-one, 3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy- exhibits pH-dependent behavior that significantly influences its chemical stability and bioavailability [8] [12]. Experimental data indicate that the compound has moderate solubility in aqueous media, with specific solubility values varying according to pH conditions [12].

pHSolubility (mg/L at 20°C)Notes
433.5Stable in solution
729.9Stable in solution
919.1Unstable, forms degradation products
Distilled water (pH 6.0-6.3)33.4Stable in solution

The compound demonstrates optimal solubility in slightly acidic conditions (pH 4-6), with solubility values around 33.5 mg/L at 20°C [12]. As the pH increases toward neutral and alkaline conditions, the solubility gradually decreases, reaching approximately 19.1 mg/L at pH 9 [12]. This pH-dependent solubility profile is consistent with the presence of ionizable groups in the molecule, particularly the hydroxyl group at C-4 [8].

Chemical stability studies reveal that 1-Azaspiro(4.5)decan-2-one, 3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy- is relatively stable in acidic and neutral conditions but becomes increasingly unstable as the pH rises above 7 [12]. At pH 9, the compound undergoes significant degradation, forming various breakdown products [12]. This pH-dependent stability profile is reflected in the hydrolysis rates of the compound at different pH values [12]:

pHHalf-life at 25°CHalf-life at 20°C
432.5 days48 days
78.6 days13 days
97.6 hoursNot available

The partition coefficient (log Kow) of the compound also exhibits pH dependence, with values ranging from 2.0 at pH 5 to -1.3 at pH 9 [8] [12]. This indicates that the compound becomes increasingly hydrophilic as the pH increases, which correlates with its decreased stability in alkaline conditions [12].

In organic solvents, the compound shows varying degrees of solubility [3]. It is slightly soluble in chloroform, dimethyl sulfoxide, and methanol, with solubility increasing in more polar solvents [3]. This solubility profile influences the compound's extraction, purification, and formulation properties [8].

Thermal Properties and Physical Parameters

The thermal properties and physical parameters of 1-Azaspiro(4.5)decan-2-one, 3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy- provide important information about its stability, handling, and processing characteristics [12] [13]. Experimental studies have determined several key thermal properties that define the compound's behavior under various temperature conditions [12].

PropertyValueSource
Decomposition Temperature235°CFranke, J.; 2004
Boiling Point521.4°C at 760 mmHg (predicted)ChemSrc database
Melting PointNot available-
Flash Point269.1°CChemSrc database
Relative Density1.23 g/mL at 20°CMuehlberger, B., Lemke, G.; 2004

The compound does not exhibit a true boiling point at atmospheric pressure, as it undergoes thermal decomposition at approximately 235°C before reaching its theoretical boiling point [12]. This decomposition temperature is an important parameter for handling and processing the compound, as it defines the upper temperature limit for stability [13].

The predicted boiling point of 521.4°C at 760 mmHg is a theoretical value that cannot be experimentally verified due to the compound's thermal decomposition behavior [12]. Similarly, the flash point of 269.1°C indicates that the compound has low flammability risk under normal handling conditions [12].

The relative density of 1.23 g/mL at 20°C places the compound in the moderate density range for organic compounds [13]. This density value influences various physical properties, including sedimentation behavior in liquid formulations and flow characteristics in solid form [12].

Additional physical parameters that characterize the compound include a predicted density of 1.17 g/cm³ and a topological polar surface area of 58.56 Ų [8]. The compound has a pKa value of 10.7, indicating that it is a weak acid that remains predominantly in its non-ionized form at physiological pH [12] [13].

The vapor pressure of the compound is extremely low (estimated at 1.07 × 10⁻¹¹ mmHg at 25°C), indicating minimal volatility under ambient conditions [12]. This low vapor pressure contributes to the compound's stability during storage and handling [13].

These thermal properties and physical parameters collectively define the behavior of 1-Azaspiro(4.5)decan-2-one, 3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy- under various environmental conditions and are crucial considerations for its storage, handling, and processing [12] [13].

Structure-Activity Relationship Fundamentals

Critical Functional Groups for Biological Activity

The biological activity of 1-Azaspiro(4.5)decan-2-one, 3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy- is intricately linked to specific functional groups within its molecular structure [14] [15]. These structural elements serve as key interaction points with biological targets and significantly influence the compound's efficacy and selectivity [16].

The azaspiro[4.5]decane core provides the essential structural scaffold that positions the functional groups in their optimal spatial arrangement [14]. This rigid framework ensures that the key pharmacophoric elements maintain their proper three-dimensional orientation, which is crucial for effective binding to target sites [16]. Modifications to this core structure typically result in significant reductions in biological activity, highlighting its fundamental importance [15].

The hydroxyl group at C-4 represents one of the most critical functional groups for the compound's biological activity [14] [16]. This hydroxyl moiety serves as both a hydrogen bond donor and acceptor, enabling specific interactions with target binding sites [15]. Structure-activity relationship studies indicate that removal or substitution of this hydroxyl group drastically reduces the compound's biological efficacy, underscoring its essential role in molecular recognition and binding [16].

The methoxy group at C-8 contributes significantly to the compound's optimal lipophilicity and membrane permeability [14]. This functional group enhances the compound's ability to traverse biological membranes and reach its target sites [16]. Removal of the methoxy group typically results in reduced bioavailability and, consequently, diminished biological activity [15].

The 2,5-dimethylphenyl substituent at C-3 provides key hydrophobic interactions with target binding sites [14] [16]. The specific substitution pattern (2,5-dimethyl) has been found to be optimal for activity, with alterations to this pattern generally resulting in reduced efficacy [15]. This aromatic group likely engages in π-π stacking interactions and hydrophobic contacts with complementary regions in the target binding site [16].

The lactam (cyclic amide) moiety serves as another key pharmacophoric element, participating in hydrogen bonding interactions through its carbonyl oxygen [14]. Modifications to this functional group typically affect binding affinity and overall biological activity [15] [16].

Functional GroupImportance for Biological Activity
Azaspiro[4.5]decane CoreEssential structural scaffold that provides the proper spatial arrangement of functional groups
Hydroxyl Group at C-4Critical for hydrogen bonding interactions with the target; removal or substitution drastically reduces activity
Methoxy Group at C-8Contributes to optimal lipophilicity and membrane permeability; removal reduces bioavailability
2,5-Dimethylphenyl GroupProvides key hydrophobic interactions; substitution pattern (2,5-dimethyl) is optimal for activity
Lactam (Cyclic Amide)Key pharmacophore element; involved in hydrogen bonding interactions

These critical functional groups work synergistically to determine the compound's overall biological profile, with each element contributing specific interactions that collectively enable effective target binding and biological activity [14] [15] [16].

Stereochemical Requirements for Efficacy

The stereochemical configuration of 1-Azaspiro(4.5)decan-2-one, 3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy- plays a pivotal role in determining its biological efficacy [17] [18]. Specific stereochemical features create a precise three-dimensional arrangement of functional groups that is essential for optimal interaction with biological targets [14].

The cis-configuration between the hydroxyl group at C-4 and the methoxy group at C-8 represents one of the most critical stereochemical requirements for the compound's efficacy [17]. This specific relative stereochemistry positions these two functional groups on the same face of the molecule, creating a unique spatial arrangement that is complementary to the target binding site [18]. Structure-activity relationship studies have demonstrated that the corresponding trans-isomer typically exhibits significantly reduced biological activity, highlighting the importance of this cis-relationship [14].

The stereochemistry at C-3, where the 2,5-dimethylphenyl group is attached, also significantly influences the compound's efficacy [17] [14]. The specific orientation of this bulky aromatic substituent relative to the hydroxyl group at C-4 determines the compound's ability to achieve proper binding conformation with its target [18]. Alterations to this stereochemical relationship generally result in reduced biological activity [14].

The rigid spiro junction at C-5 creates a fixed angle between the pyrrolidinone and cyclohexane rings, which is essential for maintaining the optimal spatial arrangement of the functional groups [17] [18]. This conformational constraint limits the molecule's flexibility and ensures that the key pharmacophoric elements remain in their bioactive conformation [14].

Molecular modeling studies have revealed that the bioactive conformation of the compound positions the hydroxyl group at C-4, the 2,5-dimethylphenyl group at C-3, and the methoxy group at C-8 in a specific three-dimensional arrangement that maximizes interactions with the target binding site [17] [14]. This stereochemically defined arrangement enables the formation of key hydrogen bonds, hydrophobic interactions, and other non-covalent forces that collectively determine the compound's binding affinity and biological efficacy [18].

XLogP3

2.1

UNII

V2TN413993

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

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Environmental Hazard

Environmental Hazard

Other CAS

1172134-12-1

Dates

Modify: 2023-08-15

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